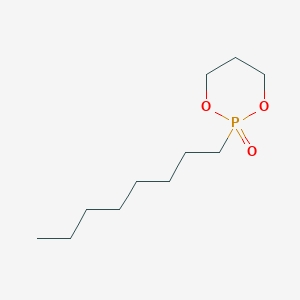

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide

Description

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 122833-43-6) is a six-membered heterocyclic organophosphorus compound featuring a dioxaphosphorinane core (one phosphorus and two oxygen atoms in the ring) with an octyl substituent at the 2-position. This compound belongs to a broader class of dioxaphosphorinane and dioxaphosphepane derivatives, which are characterized by variations in alkyl chain length and ring size.

Properties

CAS No. |

122833-43-6 |

|---|---|

Molecular Formula |

C11H23O3P |

Molecular Weight |

234.27 g/mol |

IUPAC Name |

2-octyl-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-11-15(12)13-9-8-10-14-15/h2-11H2,1H3 |

InChI Key |

YRYCHDSDGKXUKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP1(=O)OCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of octanol with a suitable phosphorus-containing reagent. One common method is the reaction of octanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dioxaphosphorinane oxide. The reaction conditions generally include:

Solvent: Dry toluene or diethyl ether

Temperature: Reflux conditions

Reagents: Phosphorus oxychloride, triethylamine, octanol

Industrial Production Methods

Industrial production of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxide to its corresponding phosphine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus-bound oxygen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Higher oxidation state phosphorus compounds.

Reduction: Phosphine derivatives.

Substitution: Substituted dioxaphosphorinane derivatives.

Scientific Research Applications

2-Octyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antitumor agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized as a flame retardant and in the production of specialty polymers.

Mechanism of Action

The mechanism of action of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved include:

Covalent modification: Formation of stable phosphorus-oxygen or phosphorus-nitrogen bonds.

Enzyme inhibition: Inhibition of enzymes through covalent modification of active site residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

The primary structural differences among analogs involve:

- Alkyl chain length : Ethyl (C2), hexyl (C6), and octyl (C8) substituents.

- Ring size : Six-membered (dioxaphosphorinane) vs. seven-membered (dioxaphosphepane) rings.

These variations are summarized in Table 1.

Table 1: Structural Comparison of Dioxaphosphorinane and Dioxaphosphepane Derivatives

| Compound Name | CAS Number | Alkyl Substituent | Ring Size |

|---|---|---|---|

| 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide | 122833-43-6 | Octyl (C8) | 6-membered |

| 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide | 122833-42-5 | Hexyl (C6) | 6-membered |

| 2-Ethyl-1,3,2-dioxaphosphepane 2-oxide | 91607-11-3 | Ethyl (C2) | 7-membered |

| 2-Octyl-1,3,2-dioxaphosphepane 2-oxide | 21612-58-8 | Octyl (C8) | 7-membered |

Impact of Alkyl Chain Length

- Hydrophobicity: Longer alkyl chains (e.g., octyl vs. hexyl or ethyl) increase lipophilicity, enhancing solubility in nonpolar solvents but reducing water solubility. This property is critical for applications requiring phase-transfer behavior or surfactant activity .

- Thermal Stability: Longer chains may lower melting points due to reduced crystallinity, as seen in analogous organophosphorus compounds .

Impact of Ring Size

Comparison with Non-Phosphorinane Analogs

- Ifosfamide (CAS 3778-73-2): A cytotoxic oxazaphosphorinane derivative with chlorine substituents. While structurally related (six-membered heterocycle with phosphorus), its pharmacological activity contrasts sharply with the non-cytotoxic, alkyl-substituted dioxaphosphorinanes .

- Organophosphonofluoridates (e.g., 3,3-Dimethylbutyl isopropylphosphonofluoridate): These compounds, with fluorine substituents, exhibit higher hydrolytic resistance compared to oxide derivatives like 2-octyl-1,3,2-dioxaphosphorinane 2-oxide .

Research Findings and Implications

- Synthetic Utility : Derivatives with shorter alkyl chains (e.g., ethyl) are often used as reactive intermediates due to their higher polarity, whereas octyl-substituted variants may serve as stabilizers or solubilizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.